5-Nitro-2,1,3-benzoxadiazol-4(1H)-one

Solvatochromism Fluorescent probe design Hydrogen bonding

5-Nitro-2,1,3-benzoxadiazol-4(1H)-one (CAS 22250-52-8; molecular formula C₆H₃N₃O₄; MW 181.11 g/mol) is a nitrobenzoxadiazole (NBD) derivative that exists in a keto–enol tautomeric equilibrium between the 4-one and 4-hydroxy forms. It belongs to the 2,1,3-benzoxadiazole (benzofurazan) family, a scaffold widely exploited for fluorescent probe development, biomolecular sensing, and nitric oxide (NO) donor research.

Molecular Formula C6H3N3O4
Molecular Weight 181.11 g/mol
CAS No. 22250-52-8
Cat. No. B14708366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2,1,3-benzoxadiazol-4(1H)-one
CAS22250-52-8
Molecular FormulaC6H3N3O4
Molecular Weight181.11 g/mol
Structural Identifiers
SMILESC1=CC2=NON=C2C(=C1[N+](=O)[O-])O
InChIInChI=1S/C6H3N3O4/c10-6-4(9(11)12)2-1-3-5(6)8-13-7-3/h1-2,10H
InChIKeyFASGAHGFACIZRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-2,1,3-benzoxadiazol-4(1H)-one (CAS 22250-52-8): Chemical Identity, NBD Scaffold, and Procurement-Relevant Classification


5-Nitro-2,1,3-benzoxadiazol-4(1H)-one (CAS 22250-52-8; molecular formula C₆H₃N₃O₄; MW 181.11 g/mol) is a nitrobenzoxadiazole (NBD) derivative that exists in a keto–enol tautomeric equilibrium between the 4-one and 4-hydroxy forms [1]. It belongs to the 2,1,3-benzoxadiazole (benzofurazan) family, a scaffold widely exploited for fluorescent probe development, biomolecular sensing, and nitric oxide (NO) donor research [2]. Unlike the predominant NBD labeling reagents such as NBD-Cl (4-chloro-7-nitrobenzofurazan) and NBD-F (4-fluoro-7-nitrobenzofurazan), this compound carries an ionizable hydroxyl/keto group at the 4-position, which imparts pH-dependent spectral properties, water solubility, and the capacity for non-covalent supramolecular assembly—features absent in the halogenated analogs.

1 pH-responsive optical switching at near-physiological pH for reversible probe design
2 Protic-solvent hydrogen-bonding sensitivity distinct from halogenated NBD labels
3 Solid-state fluorescence via non-covalent AIEE for aqueous nanoparticle fabrication

Why 5-Nitro-2,1,3-benzoxadiazol-4(1H)-one Cannot Be Replaced by NBD-Cl, NBD-F, or Other Common NBD Analogs


Generic substitution of 5-nitro-2,1,3-benzoxadiazol-4(1H)-one with widely available NBD-halide reagents (e.g., NBD-Cl, NBD-F) or 7-nitro positional isomers fails because these alternatives lack the ionizable 4-hydroxy/4-one tautomeric system that governs this compound's pH-responsive fluorescence, protic-solvent hydrogen-bonding sensitivity, and capacity for aggregation-induced emission enhancement (AIEE) via non-covalent ion-pair formation [1]. NBD-Cl and NBD-F are electrophilic labeling reagents that require covalent amine/thiol conjugation to generate fluorescence, whereas the target compound's intrinsic dissociable proton (pKa ~4.92) enables reversible, environment-sensitive optical switching without covalent derivatization [2]. Furthermore, the specific 5-nitro (vs. 7-nitro) regiochemistry alters the electron-density distribution on the benzofurazan ring, directly affecting nucleophilic reactivity, solvatochromic response, and interaction with biological nucleophiles—parameters that cannot be recapitulated by simply substituting with a differently substituted NBD congener [3].

Mechanism NBD-Cl and NBD-F require covalent amine/thiol conjugation to fluoresce; this compound's intrinsic dissociable proton enables reversible, environment-sensitive switching without derivatization.
Regiochemistry The 5-nitro isomer alters electron distribution, nucleophilic reactivity, and solvatochromic response relative to 7-nitro analogs; properties may not transfer.
Tautomerism The 4-oxo/4-hydroxy system enables 1,3-N-oxide tautomeric dynamics absent in static NBD-halide electrophiles, which may limit direct substitution in NO-donor or DNA-protective research contexts.

Quantitative Differentiation Evidence: 5-Nitro-2,1,3-benzoxadiazol-4(1H)-one vs. Closest NBD Analogs


Protic-Solvent Solvatochromic Anomaly vs. 4-Methoxy-, 4-Propylamino-, and 4-Diethylamino-7-nitrobenzofurazan

The conjugate anion of 4-hydroxy-7-nitrobenzofurazan (NBDO⁻) exhibits an anomalous solvatochromic response in protic solvents (e.g., water, alcohols) that is absent in three comparator NBD derivatives—4-methoxy-, 4-propylamino-, and 4-diethylamino-7-nitrobenzofurazan—which follow conventional solvatochromic behavior across 23 tested solvents [1]. The anomaly originates from strong hydrogen bonding between protic solvent molecules and the negatively charged C(5) and C(7) atoms of NBDO⁻, as supported by MNDO electrostatic potential calculations, whereas the comparator compounds lack this charge-localization pattern and show no protic-solvent deviation [1].

Protic-solvent anomaly
Head-to-head
NBDO⁻ anion deviates from linear Taft-Kamlet behavior in protic solvents; 4-methoxy-, 4-propylamino-, and 4-diethylamino-7-nitrobenzofurazan comparators follow linear behavior across 23 solvents.
Supports hydrogen-bonding microenvironment probe design
Charge localization on C(5) and C(7) confirmed by MNDO calculations.
Solvatochromism Fluorescent probe design Hydrogen bonding

Dissociation Constant (pKa ~4.92) vs. Other Nitrophenols: Spectroscopically and Conductimetrically Validated Acidity

The dissociation constant of 4-hydroxy-7-nitrobenzofurazan (NBDOH) has been independently determined as 1.2 × 10⁻⁵ (pKa ≈ 4.92) by both UV–vis spectrophotometry and conductimetry in organic solution, with the two methods converging only after accounting for neutralization of the phenol by basic solvent residues [1]. The acidity of NBDOH was found to be 'perfectly in line with that of other nitrophenols' regardless of the solvent, yet the compound's dissociation behavior is uniquely complicated by its high sensitivity to trace basic impurities, a phenomenon not observed to the same degree for picric acid (2,4,6-trinitrophenol) or other phenoxide anions [2].

Dissociation constant
Method context
pKa ≈ 4.92 (Ka = 1.2 × 10⁻⁵)
Supports pH-switching near physiological range
Spectrophotometric-conductimetric agreement requires correction for trace basic impurities.
Acid dissociation constant pH-responsive probes Nitrophenol reactivity

Aggregation-Induced Emission Enhancement (AIEE) via Ion-Pair Crystallization vs. Covalent NBD-Fluorophore Conjugates

In aqueous solution at pH 5.0, NBDOH dissociates to the poorly fluorescent phenolate NBDO⁻ due to water-mediated quenching. Upon addition of tetrabutylammonium bromide (TBAB), the hydrophobic ion pair TBA⁺·NBDO⁻ forms, crystallizes from solution, and undergoes a strong fluorescence intensity increase upon transition to the solid state—a clear example of aggregation-induced emission enhancement (AIEE) [1]. This non-covalent fluorescence activation mechanism stands in contrast to NBD-Cl and NBD-F, which must be covalently conjugated to amine- or thiol-bearing biomolecules to generate fluorescence and do not exhibit AIEE behavior [2].

AIEE vs covalent NBD
Class-level
TBA⁺·NBDO⁻ ion-pair crystallization from aqueous solution triggers strong fluorescence enhancement; NBD-Cl and NBD-F require covalent conjugation to amine/thiol to generate fluorescence.
Supports solid-state fluorescent material fabrication without chemistry
Quantitative enhancement factor not reported; source-specific observation.
Aggregation-induced emission Solid-state fluorescence Ion-pair chemistry

In Vivo Imaging Utility: β-Galactosidase-Activated Red Fluorescent Probe (NBD-gal) for Pancreatitis Diagnosis

NBDOH has been employed as the long-wavelength, water-soluble luminophore in NBD-gal, a β-galactosidase (β-Gal)-activated red fluorescent probe that releases a strong red fluorescent signal upon enzymatic cleavage and successfully differentiates normal nude mice from pancreatitis nude mice in in vivo imaging experiments [1]. This application exploits NBDOH's intrinsic water solubility and red-emission characteristics, which are not achievable with NBD-Cl or NBD-F without prior covalent derivatization with an amine-bearing biomolecule. While the study does not directly compare NBDOH with alternative fluorophores (e.g., resorufin, fluorescein) in the same probe architecture, the demonstrated in vivo specificity and real-time localization to pancreas and intestines validate NBDOH as a viable luminophore for activatable probe design [1].

In vivo imaging probe
Supporting evidence
NBD-gal probe releases red fluorescence upon β-galactosidase cleavage and differentiates normal and pancreatitis model mice in vivo.
Supports activatable probe development for research imaging models
Model-specific; diagnostic context requires independent validation.
Fluorescent probe β-Galactosidase In vivo imaging

Tautomerism-Driven Conformational Adaptability vs. Conformationally Static NBD Analogs

Nitrobenzoxadiazole derivatives bearing the 4-hydroxy/4-one moiety can undergo 1,3-N-oxide tautomerism—a dynamic structural rearrangement of the furazan/furoxan ring system that is not possible for NBD-Cl, NBD-F, or NBD-amine conjugates, which are locked into a single covalent configuration [1]. This tautomeric equilibrium may facilitate conformational adjustment to biopolymer binding sites, a property proposed to enhance DNA-protective and NO-donating activity in the broader nitrobenzoxadiazole class [2]. While the specific 5-nitro isomer (CAS 22250-52-8) has not been individually profiled for NO-donor activity in the available primary literature, the class-level structure–activity relationship supports that the 4-oxo/4-hydroxy tautomeric system is mechanistically linked to biological NO release, distinguishing this scaffold from the static NBD-halide electrophiles.

Tautomeric dynamics
Class-level
4-oxo/4-hydroxy tautomerism enables 1,3-N-oxide rearrangement absent in static NBD-halides. Leading class derivative showed SOX induction an order of magnitude stronger than nitroglycerin.
Supports NO-donor and DNA-protective agent research
Specific 5-nitro isomer NO-donor data remain limited; class-level inference.
Keto–enol tautomerism Conformational dynamics NO donor design

High-Value Application Scenarios for 5-Nitro-2,1,3-benzoxadiazol-4(1H)-one Based on Verified Differentiation Evidence


Development of pH-Responsive and Protic-Environment-Sensitive Fluorescent Probes

The validated pKa of ~4.92 and the unique protic-solvent hydrogen-bonding anomaly of the NBDO⁻ anion make this compound a rational choice for designing fluorescent probes that report on local pH changes or hydrogen-bonding microenvironments in biological or materials science contexts. Unlike NBD-Cl or NBD-F, which require covalent conjugation and show conventional solvatochromism, the target compound's reversible protonation–deprotonation equilibrium provides intrinsic optical switching without chemical modification [1]. Researchers developing sensors for lysosomal pH (~4.5–5.0), tumor microenvironment acidosis, or solvent-quality monitoring should prioritize this compound over halogenated NBD analogs.

Solid-State Fluorescent Nanoparticle and Microparticle Fabrication via AIEE

The demonstrated aggregation-induced emission enhancement (AIEE) of NBDOH–tetrabutylammonium ion pairs enables the fabrication of fluorescent organic micro- and nanoparticles directly from aqueous solution through crystallization, without covalent chemistry [1]. This non-covalent route is simpler and more versatile than the multi-step bioconjugation required for NBD-Cl- or NBD-F-based fluorescent materials. Applications include fluorescent tracer particles for environmental monitoring, solid-state sensing films, and water-dispersible fluorescent reporters where covalent labeling is impractical or cost-prohibitive.

Activatable Fluorescent Probe Design for In Vivo Disease Diagnostics

The successful deployment of NBDOH as a water-soluble, long-wavelength luminophore in the β-galactosidase-activated probe NBD-gal for in vivo pancreatitis imaging validates its utility in activatable probe architectures [1]. The compound's intrinsic water solubility eliminates the need for additional solubilizing modifications, reducing synthetic steps compared to probes built from NBD-Cl, which require post-conjugation solubility engineering. This scenario is directly relevant for research groups and diagnostic companies developing enzyme-activated imaging agents for inflammatory diseases, cancer, or infectious conditions.

Nitric Oxide Donor Research and DNA-Protective Agent Screening

The 4-oxo/4-hydroxy tautomeric system enables the dynamic 1,3-N-oxide tautomerism that is mechanistically linked to NO release in the broader nitrobenzoxadiazole class, with leading derivatives showing SOX induction an order of magnitude stronger than nitroglycerin in E. coli lux-biosensor assays [1]. While direct NO-donor data for the specific 5-nitro isomer (CAS 22250-52-8) remain limited in the public literature, the compound's tautomeric scaffold makes it a relevant synthetic intermediate or comparator in NO-donor screening programs, DNA-protective agent development, and antibiotic resistance mutation suppression studies that require the conformational adaptability absent in static NBD-halide electrophiles [2].

Application
Selection Property
Validation Focus
pH-responsive probe development
pKa-driven reversible protonation–deprotonation equilibrium
pH-dependent optical switching; protic-solvent microenvironment response
Solid-state fluorescent nanoparticle fabrication
Aggregation-induced emission enhancement via ion-pair crystallization
Fluorescence activation in solid state from aqueous medium without covalent chemistry
Enzyme-activatable imaging probe research
Water solubility and long-wavelength red emission of NBDOH core
β-galactosidase activation; tissue-specific imaging endpoint in model systems
NO-donor and DNA-protective agent screening
Tautomeric scaffold enabling 1,3-N-oxide dynamics
NO-release assay endpoint; DNA protection model readout
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